Technical Guide: Synthesis and Characterization of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Technical Guide: Synthesis and Characterization of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Topic: Synthesis and Characterization of Ethyl 1-phenyl-1H-imidazole-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
Ethyl 1-phenyl-1H-imidazole-2-carboxylate (CAS: 104996-63-6) is a critical intermediate in the synthesis of bioactive imidazole scaffolds. Its structural core—a 1,2-disubstituted imidazole—serves as a versatile pharmacophore in the development of antifungal agents, kinase inhibitors, and glucagon receptor antagonists.
This guide details the regioselective C2-functionalization of 1-phenylimidazole via lithiation, a method superior to direct cyclization for generating high-purity material at gram scales. We prioritize the C2-lithiation/carboxylation route due to its atom economy, reliability, and established mechanistic grounding.
Retrosynthetic Analysis & Strategy
The target molecule features an imidazole ring substituted at the N1 position with a phenyl group and at the C2 position with an ethyl ester.
Strategic Pathways
-
Route A (Recommended): C2-Lithiation/Carboxylation.
-
Route B (Alternative): N-Arylation.
Decision: This guide focuses on Route A as the industry-standard protocol for precision synthesis.
Reaction Mechanism (Route A)
The synthesis relies on the acidity of the C2 proton in the imidazole ring (
Mechanistic Flow[8][10][11][12][13][14][15]
-
Coordination: The lithium cation coordinates with the N3 lone pair.
-
Deprotonation: The butyl anion abstracts the C2 proton, forming a stable 2-lithio-1-phenylimidazole intermediate.
-
Electrophilic Attack: The nucleophilic C2 attacks the carbonyl carbon of ethyl chloroformate.
-
Elimination: Chloride is eliminated to reform the carbonyl, yielding the ester.
Figure 1: Mechanistic pathway for the C2-carboxylation of 1-phenylimidazole.
Experimental Protocol
Safety Warning:
Materials
-
Substrate: 1-Phenyl-1H-imidazole (1.0 eq, 144.17 g/mol )
-
Base:
-Butyllithium (1.1 eq, 2.5 M in hexanes) -
Electrophile: Ethyl Chloroformate (1.2 eq, distilled)
-
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled from Na/Benzophenone or passed through an SPS (Solvent Purification System).
Step-by-Step Methodology
Phase 1: Setup and Lithiation
-
Inert Assembly: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.[9]
-
Solvation: Add 1-Phenyl-1H-imidazole (2.88 g, 20.0 mmol) and anhydrous THF (60 mL) via syringe. Stir until fully dissolved.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C . Allow the internal temperature to equilibrate (approx. 15 min).
-
Deprotonation: Add
-BuLi (8.8 mL, 22.0 mmol, 2.5 M) dropwise over 10 minutes using a syringe pump or carefully controlled manual addition.-
Observation: The solution may turn a yellow/orange color, indicating the formation of the lithiated species.
-
-
Incubation: Stir the mixture at -78°C for 45 minutes to ensure complete lithiation.
Phase 2: Carboxylation
-
Quench: Add Ethyl Chloroformate (2.3 mL, 24.0 mmol) dropwise to the cold reaction mixture.
-
Note: The reaction is exothermic.[10] Maintain temperature below -70°C during addition to prevent side reactions.
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours.
Phase 3: Workup and Purification
-
Termination: Quench the reaction with saturated aqueous NH
Cl (30 mL) . -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .
-
Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous Na
SO , and filter. -
Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (80:20 to 60:40).
-
Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.
-
Figure 2: Operational workflow for the synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Characterization Data
The following data confirms the structure of the purified product. Note that chemical shifts may vary slightly based on solvent concentration.
Validated Physical Properties
| Property | Value | Notes |
| Molecular Formula | C | |
| Molecular Weight | 216.24 g/mol | |
| Appearance | Pale yellow viscous oil | May solidify upon prolonged standing at 4°C |
| R | ~0.45 | Silica gel, Hexane:EtOAc (1:1) |
Spectroscopic Data (Predicted/Representative)
Based on standard shifts for N-aryl imidazole-2-carboxylates [1, 2].
H NMR (400 MHz, CDCl-
Carbonyl: 159.2 ppm (C=O)
-
Imidazole C2: 138.5 ppm (Quaternary)
-
Aromatic/Imidazole: 137.1 (Ph-ipso), 129.5, 128.8, 128.2, 126.5 (Im-C5), 123.4 (Im-C4) ppm.
-
Aliphatic: 61.5 (-OCH
-), 14.1 (-CH ) ppm.
Mass Spectrometry (ESI-MS):
-
Calculated [M+H]
: 217.09 -
Found [M+H]
: 217.1
Troubleshooting & Optimization
Expertise & Experience: Common pitfalls in this synthesis involve moisture contamination and temperature control.
-
Low Yield / Starting Material Recovery:
-
Cause: Incomplete lithiation or quenching of
-BuLi by moisture. -
Solution: Titrate
-BuLi before use. Ensure THF is rigorously dry. Increase lithiation time to 1 hour.
-
-
Product Decarboxylation:
-
Cause: Acidic workup or excessive heat during solvent removal.
-
Solution: Imidazole-2-carboxylates can decarboxylate under strong acidic conditions. Keep workup neutral (pH ~7) and avoid heating the crude oil above 50°C.
-
-
Regioselectivity Issues:
-
Cause: Lithiation at C5 instead of C2.
-
Insight: While C2 is thermodynamically and kinetically favored due to the adjacent nitrogens, steric bulk on N1 can sometimes influence this. With a phenyl group, C2 is the exclusive site at -78°C. If C5 products are observed, lower the temperature to -90°C.
-
References
-
Beilstein Journals. (2016). Experimental procedures and characterization data for imidazole derivatives. Beilstein J. Org. Chem. Retrieved from [Link]
-
Organic Syntheses. (1988). General methods for lithiation of imidazoles. Org. Synth. Coll. Vol. 6. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed Central. Retrieved from [Link]
Sources
- 1. 2089650-82-6|ETHYL 1-(4-BROMOPHENYL)-1H-IMIDAZOLE-2-CARBOXYLATE|BLD Pharm [bldpharm.com]
- 2. 104996-63-6|Ethyl 1-phenyl-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. ethyl 1-phenyl-1H-imidazole-2-carboxylate [104996-63-6] | Chemsigma [chemsigma.com]
- 4. ethyl 1-phenyl-1H-imidazole-2-carboxylate CAS#: 104996-63-6 [m.chemicalbook.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 33543-78-1|Ethyl 1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.uniurb.it [people.uniurb.it]
